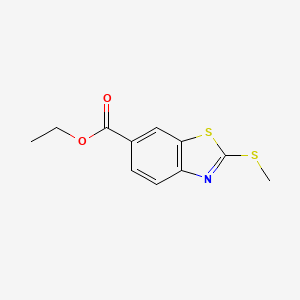
1,3-difluoroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Difluoroisoquinoline is an organic compound belonging to the isoquinoline family, which is composed of two fused aromatic rings. It is a colorless to pale yellow liquid, and is soluble in organic solvents such as ethanol, acetone, and ether. 1,3-Difluoroisoquinoline has been studied extensively in the scientific community due to its wide range of applications in research, medicine, and industry. Its properties have been utilized in the synthesis of various compounds, in the development of new drugs, and in the production of fine chemicals.
Aplicaciones Científicas De Investigación
1,3-Difluoroisoquinoline has been used extensively in scientific research due to its unique properties. It has been utilized in the synthesis of various compounds with potential medicinal applications, such as 1,3-difluoro-2-aminoethane, which has been studied for its potential use as an antifungal agent. Additionally, 1,3-difluoroisoquinoline has been used in the development of new drugs, such as the antifungal agent terbinafine, and in the production of fine chemicals. It has also been used in the synthesis of various dyes and pigments, as well as in the production of polymers and plastics.
Mecanismo De Acción
1,3-Difluoroisoquinoline is believed to act as a proton acceptor, which allows it to interact with other molecules and form complexes. Additionally, it is believed to act as a catalyst, which allows it to increase the rate of chemical reactions. It is also believed to act as an inhibitor, which allows it to block certain biochemical pathways and prevent the formation of unwanted compounds.
Biochemical and Physiological Effects
1,3-Difluoroisoquinoline has been studied for its potential biochemical and physiological effects. It has been found to possess antifungal activity, which may be due to its ability to interact with the cell membrane of fungi and disrupt its structure. Additionally, it has been found to possess anti-inflammatory activity, which may be due to its ability to inhibit the production of inflammatory mediators. It has also been found to possess antiviral activity, which may be due to its ability to inhibit the replication of viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,3-Difluoroisoquinoline has several advantages and limitations for lab experiments. One advantage is that it is relatively inexpensive and readily available. Additionally, it is relatively stable and has a low toxicity profile, making it safe to use in lab experiments. However, due to its low solubility in water, it can be difficult to work with in aqueous solutions. Additionally, its proton acceptor properties can make it difficult to control in certain experiments.
Direcciones Futuras
1,3-Difluoroisoquinoline has potential for further research and development. One potential direction is to further investigate its potential as an antifungal agent, as it has been found to possess antifungal activity. Additionally, further research into its potential as an anti-inflammatory and antiviral agent could be beneficial, as it has been found to possess these properties. Additionally, further research into its potential as a catalyst could be beneficial, as it has been found to possess catalytic activity. Finally, further research into its potential as an inhibitor could be beneficial, as it has been found to possess inhibitory activity.
Métodos De Síntesis
1,3-Difluoroisoquinoline can be synthesized using several methods. The most common method is the reaction of 1-bromo-3-fluorobenzene and aniline, which yields 1,3-difluoro-2-aminobenzene, which can then be further reacted with an acid to form 1,3-difluoroisoquinoline. Another method involves the reaction of 1-bromo-3-fluorobenzene and ethylenediamine, which yields 1,3-difluoro-2-aminoethane, which can then be further reacted with an acid to form 1,3-difluoroisoquinoline. Additionally, 1,3-difluoroisoquinoline can also be synthesized using the reaction of 1,3-dichlorobenzene and aniline, which yields 1,3-dichloro-2-aminobenzene, which can then be further reacted with an acid to form 1,3-difluoroisoquinoline.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of 1,3-difluoroisoquinoline can be achieved through a multi-step process involving the conversion of a readily available starting material into the desired product.", "Starting Materials": [ "2,3-difluorobenzaldehyde", "ethyl acetoacetate", "ammonium acetate", "sodium ethoxide", "acetic anhydride", "sulfuric acid", "sodium nitrite", "hydrochloric acid", "sodium hydroxide", "isoquinoline" ], "Reaction": [ "Step 1: Condensation of 2,3-difluorobenzaldehyde and ethyl acetoacetate in the presence of ammonium acetate and sodium ethoxide to form 2,3-difluoro-1,4-dihydroquinoline.", "Step 2: Oxidation of 2,3-difluoro-1,4-dihydroquinoline with sulfuric acid to form 2,3-difluoroquinoline.", "Step 3: Diazotization of 2,3-difluoroquinoline with sodium nitrite and hydrochloric acid to form the diazonium salt.", "Step 4: Coupling of the diazonium salt with isoquinoline in the presence of sodium hydroxide to form 1,3-difluoroisoquinoline." ] } | |
Número CAS |
703-58-2 |
Nombre del producto |
1,3-difluoroisoquinoline |
Fórmula molecular |
C9H5F2N |
Peso molecular |
165.1 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



